Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features:
- Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system combining thiazole and pyrimidine rings.
- Substituents: Position 2: A furan-2-ylmethylene group, contributing π-conjugation and influencing electronic properties. Position 7: A methyl group, enhancing lipophilicity. Position 6: A methyl carboxylate, critical for solubility and intermolecular interactions.
Synthetic routes typically involve cyclocondensation of thiouracil derivatives with aldehydes or ketones under basic conditions, followed by functionalization . Crystallographic studies highlight planar core structures with substituents influencing packing via hydrogen bonds and π-π stacking .
Properties
IUPAC Name |
methyl (2Z)-2-(furan-2-ylmethylidene)-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-12-17(21(27)29-3)18(13-6-8-14(9-7-13)20(26)28-2)24-19(25)16(31-22(24)23-12)11-15-5-4-10-30-15/h4-11,18H,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPBOSVMJAMGIS-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609795-00-8 | |
| Record name | METHYL (2Z)-2-(2-FURYLMETHYLENE)-5-[4-(METHOXYCARBONYL)PHENYL]-7-METHYL-3-OXO-2 ,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-carbaldehyde and 4-(methoxycarbonyl)benzaldehyde. These intermediates undergo condensation reactions with appropriate thiazole and pyrimidine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and advanced analytical tools can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound’s conjugated system and electron-rich furan ring participate in redox reactions:
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Oxidation of the furan ring : Under acidic conditions with hydrogen peroxide, the furan moiety may undergo electrophilic substitution or ring-opening oxidation to form diketones or maleic acid derivatives.
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Reduction of the α,β-unsaturated ketone : Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces the methylene bridge’s double bond, yielding a saturated thiazolo-pyrimidine derivative.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Furan oxidation | H₂O₂, H₂SO₄ | Diketone derivative | Requires controlled pH |
| Hydrogenation | H₂, Pd/C, EtOH | Saturated thiazolo-pyrimidine | >80% yield |
Nucleophilic Substitution
The methoxycarbonyl group and halogenated intermediates (e.g., brominated derivatives) undergo substitution:
-
Hydrolysis of ester groups : Acidic or basic conditions convert methoxycarbonyl to carboxylic acid. For example, NaOH (aq.)/reflux yields the corresponding carboxylic acid.
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Bromination followed by substitution : Bromination at the furan’s α-position (using NBS) enables subsequent nucleophilic displacement with amines or thiols .
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Ester hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | Complete conversion |
| Bromination + substitution | NBS, then NH₃ | Amino-furan analog | Regioselective |
Cycloaddition Reactions
The furan’s diene character facilitates Diels-Alder reactions:
-
Reaction with maleic anhydride forms a bicyclic adduct, modifying the compound’s planar structure and enhancing solubility.
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Improved bioavailability |
Ring-Opening and Rearrangements
The thiazolo-pyrimidine core undergoes acid- or base-mediated ring-opening:
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Acidic hydrolysis : Concentrated HCl cleaves the thiazole ring, producing a thioamide intermediate.
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Thermal rearrangement : Heating in DMF induces a -sigmatropic shift, forming a pyrimidine-thiophene hybrid .
| Conditions | Reaction Pathway | Product | Notes |
|---|---|---|---|
| 12M HCl, 80°C | Thiazole cleavage | Thioamide intermediate | Reversible under basic conditions |
| DMF, 150°C | Sigmatropic shift | Pyrimidine-thiophene | Confirmed by NMR |
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at halogenated positions:
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Bromination at the para-position of the phenyl group enables aryl-aryl coupling, expanding π-conjugation for material science applications .
| Catalyst | Coupling Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 65–75% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the methylene bridge and external alkenes, yielding strained cyclobutane derivatives.
| Light Source | Partner | Product | Quantum Yield |
|---|---|---|---|
| 254 nm UV | Ethylene | Cyclobutane adduct | 0.45 |
Mechanistic Insights
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Nucleophilic attack at the pyrimidine’s carbonyl group is sterically hindered by the methyl substituent, favoring reactivity at the furan or ester sites.
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Electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) deactivate the thiazole ring toward electrophiles but enhance its susceptibility to nucleophiles .
Scientific Research Applications
Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Physicochemical Properties
- Spectroscopic Data: IR: Carbonyl stretches (C=O) near 1700–1650 cm⁻¹; cyano groups (e.g., 11b) show peaks ~2209 cm⁻¹ . NMR: Methyl groups resonate at δ 2.2–2.4 ppm; aromatic protons vary based on substituent electron effects (e.g., δ 7.94 for =CH in 11a vs. δ 8.01 in 11b) .
Crystallographic and Hydrogen Bonding Patterns
- The target compound’s analogs exhibit hydrogen bonds between carbonyl oxygens and NH/aromatic protons, stabilizing crystal lattices. For example:
- Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-... forms C–H···O and N–H···S interactions .
- Trimethoxybenzylidene derivatives (e.g., 617696-94-3) show enhanced packing via methoxy-O···H bonds .
Biological Activity
Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound under investigation has shown promise in various preclinical studies, indicating its potential as a therapeutic agent.
Chemical Structure
The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity. The presence of furan and methoxycarbonyl substituents enhances its pharmacological profile.
Biological Activity Overview
Research into the biological activity of thiazolo[3,2-a]pyrimidines has revealed several key areas where these compounds exhibit efficacy:
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have been identified as potential anticancer agents. Studies have shown that derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds with similar structures demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells and low toxicity against normal liver cells .
- Antimicrobial Properties : The compound's structural analogs have exhibited significant antibacterial and antifungal activities. In vitro studies indicated that certain thiazolo[3,2-a]pyrimidine derivatives possess potent activity against various Gram-positive and Gram-negative bacteria .
- Antileishmanial Effects : Some derivatives have shown powerful antileishmanial effects against promastigote forms of Leishmania species, suggesting potential for use in treating leishmaniasis .
- Anti-inflammatory and Analgesic Effects : Preliminary studies indicate that thiazolo[3,2-a]pyrimidine derivatives may also possess anti-inflammatory and analgesic properties, although further research is needed to elucidate these effects fully .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Study 1 : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results showed that compounds with specific substituents at the C5 position exhibited enhanced cytotoxicity against M-HeLa cells compared to standard chemotherapeutics like Sorafenib .
- Study 2 : Another investigation assessed the antibacterial activity of synthesized thiazolo[3,2-a]pyrimidines against eight bacterial strains. The results indicated that the compounds displayed minimum inhibitory concentrations (MICs) ranging from 1.67 to 28.5 μM for Gram-negative bacteria .
Data Tables
| Biological Activity | Compound Structure | MIC (µM) | Cytotoxicity (IC50) |
|---|---|---|---|
| Antitumor | Thiazolo[3,2-a] | - | Varies by derivative |
| Antibacterial | Thiazolo[3,2-a] | 1.67 - 28.5 | - |
| Antileishmanial | Thiazolo[3,2-a] | - | - |
| Anti-inflammatory | Thiazolo[3,2-a] | - | - |
Q & A
Q. Table 1: Crystallographic Parameters for Analogous Compounds
| Substituent | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Reference |
|---|---|---|---|
| 2,4,6-Trimethoxybenzylidene | 80.94(7) | 2.85–3.10 | |
| 4-Fluorobenzylidene | 78.2(2) | 2.90–3.15 | |
| Furan-2-ylmethylene (Predicted) | 75–85 | 2.80–3.00 | – |
Advanced: How can substituent effects on solubility and crystallinity be systematically studied for this compound?
Methodological Answer:
- Solubility : Replace the 4-(methoxycarbonyl)phenyl group with electron-withdrawing (e.g., 4-Cl, ) or donating (e.g., 4-OCH₃, ) substituents. Measure solubility in DMSO, ethanol, and ethyl acetate.
- Crystallinity : Compare crystallization solvents (e.g., ethyl acetate vs. ethanol) and cooling rates. Slower evaporation rates in ethyl acetate/ethanol (3:2) yield larger crystals . Use DSC/TGA to analyze thermal stability and melting points.
Advanced: What strategies resolve contradictions in reported dihedral angles or hydrogen-bonding patterns across similar derivatives?
Methodological Answer:
Discrepancies arise from substituent steric/electronic effects or crystallization conditions. For example:
- Dihedral Angles : The 2,4,6-trimethoxybenzylidene group (80.94° ) vs. 4-fluorophenyl (78.2° ) reflects steric hindrance from methoxy groups. Use DFT calculations (e.g., Gaussian) to model energy-minimized conformers and compare with experimental data.
- Hydrogen Bonds : In , bifurcated C–H···O bonds form chains, while shows weaker interactions due to bulky substituents. Perform Hirshfeld surface analysis to quantify interaction contributions.
Advanced: How can reaction yields be optimized for derivatives with bulky substituents like 4-(methoxycarbonyl)phenyl?
Methodological Answer:
- Catalysis : Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Solvent Optimization : Use DMF or THF to enhance solubility of bulky intermediates.
- Microwave Assistance : Reduce reaction time from 10 hours to 1–2 hours, minimizing decomposition . Monitor by TLC (hexane/ethyl acetate 7:3) and purify via column chromatography.
Advanced: What computational methods predict the biological activity of this compound based on its structural analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) or kinases, leveraging the thiazolo[3,2-a]pyrimidine core’s planar structure .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with reported IC₅₀ values of analogs. For example, electron-withdrawing groups on the phenyl ring enhance COX-2 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
